4-Methylnaphthalen-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOSCUNPEBJRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC=CC=C12)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503274 | |
| Record name | 4-Methylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26207-06-7 | |
| Record name | 4-Methylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylnaphthalen-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic and Structural Characterization of 4 Methylnaphthalen 2 Ol Analogs
Advanced Spectroscopic Techniques
Spectroscopic methods are instrumental in elucidating the intricate details of molecular structure and behavior. For 4-Methylnaphthalen-2-ol and its analogs, a combination of techniques is employed to gain a holistic understanding of their chemical nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns (doublets, triplets, or multiplets) dictated by the coupling with neighboring protons. The methyl group protons will present as a singlet in the upfield region, likely around 2.3-2.5 ppm. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration. For comparison, the aromatic protons of 2-naphthol (B1666908) appear in a similar range, and the hydroxyl proton signal can be observed around 4.92 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals are expected for the naphthalene (B1677914) ring carbons and one for the methyl carbon. The carbon bearing the hydroxyl group (C-2) would be significantly deshielded, appearing at a higher chemical shift, while the carbon attached to the methyl group (C-4) would also show a characteristic shift. The remaining aromatic carbons will resonate in the typical range for naphthalenic systems. As a reference, the ¹³C NMR spectrum of 2-naphthol shows signals for its ten carbon atoms, with the hydroxyl-bearing carbon appearing at a significantly downfield position.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | d, t, m |
| -CH₃ | ~2.4 | s |
| -OH | Variable | br s |
Table 1: Predicted ¹H NMR Data for this compound.
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-O | >150 |
| Aromatic C-C | 110 - 140 |
| -CH₃ | ~20 |
Table 2: Predicted ¹³C NMR Data for this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-O stretching. The O-H stretching vibration will appear as a broad band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring will give rise to several sharp bands in the 1450-1650 cm⁻¹ region. The C-O stretching vibration is expected in the 1200-1300 cm⁻¹ range. For comparison, the FT-IR spectrum of the related compound 2-methylnaphthalene (B46627) shows characteristic peaks for aromatic C-H and C=C stretching.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200-3600 | Strong, Broad |
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | <3000 | Medium |
| Aromatic C=C Stretch | 1450-1650 | Medium-Strong |
| C-O Stretch | 1200-1300 | Strong |
Table 3: Expected FT-IR Vibrational Frequencies for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
| Solvent | Expected λmax (nm) | Electronic Transition |
| Hexane | ~280-330 | π → π |
| Ethanol | ~285-335 | π → π |
Table 4: Expected UV-Vis Absorption Maxima for this compound in Different Solvents.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (158.20 g/mol ). Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecular ion. Common fragmentation pathways for naphthol derivatives include the loss of small neutral molecules like H₂O or CO. chegg.com For this compound, characteristic fragments might arise from the loss of a hydrogen atom, a methyl group, or a hydroxyl group. The fragmentation pattern provides a unique fingerprint that can be used to identify the compound. Predicted mass spectrometry data suggests the formation of various adducts with corresponding m/z values. asianpubs.org
| Ion | Predicted m/z |
| [M+H]⁺ | 159.08045 |
| [M+Na]⁺ | 181.06239 |
| [M-H]⁻ | 157.06589 |
| [M]⁺ | 158.07262 |
Table 5: Predicted m/z Values for Adducts of this compound.
Photoluminescence Spectroscopy for Luminescent Properties
Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This includes fluorescence and phosphorescence.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.
To date, a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases. However, the crystal structures of related naphthol derivatives have been determined, providing insights into the expected molecular geometry and packing in the solid state. A crystallographic study of this compound would reveal the planarity of the naphthalene ring system, the conformation of the hydroxyl group, and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would dictate the crystal packing arrangement. Such an analysis would provide fundamental data for understanding the solid-state properties of this compound.
Single Crystal X-ray Diffraction for Molecular Geometry and Packing
Single Crystal X-ray Diffraction (SCXRD) is an analytical technique that provides detailed information about the internal lattice of crystalline substances. It is considered the definitive method for determining the three-dimensional structure of a molecule, including the precise location of atoms and the interactions between molecules in the crystal. The diffraction pattern of a single crystal is unique and allows for the determination of the unit cell dimensions and space group, which describe the symmetry of the crystal.
Although a specific crystal structure for this compound is not available in the surveyed literature, the analysis of related naphthalene derivatives provides a basis for understanding its likely structural characteristics. For instance, the crystal structure of Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, a more complex naphthalene derivative, has been determined by SCXRD. mdpi.com This compound was found to crystallize in the monoclinic system with the space group P21/c. mdpi.com The naphthalene moiety in this structure is nearly planar. mdpi.com Such studies on analogs are invaluable for predicting the molecular conformation and packing of this compound.
Table 1: Illustrative Crystallographic Data for a Naphthalene Analog
| Parameter | Value for Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate mdpi.com |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and to obtain information on the unit cell dimensions. Unlike SCXRD, PXRD is performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline material, with peak positions corresponding to the lattice spacings (d-values) and peak intensities related to the crystal structure.
While a specific PXRD pattern for this compound is not documented in the provided search results, the analysis of other crystalline organic compounds demonstrates the utility of this technique. The PXRD pattern of a synthesized material can be compared with simulated patterns from single-crystal data or with databases to confirm its phase purity. For example, in the study of novel cadmium-based metal-organic frameworks, the characteristic peaks in the experimental XRD pattern matched well with the simulated pattern, confirming the successful construction of the crystal structure. researchgate.net This approach would be applicable to verify the synthesis and purity of a crystalline sample of this compound.
Thermal Analysis Techniques
Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These methods are essential for determining the thermal stability, phase transitions, and decomposition behavior of materials.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability of a material by identifying the temperatures at which it begins to decompose.
Differential Thermal Analysis (DTA) for Phase Transitions
Differential Thermal Analysis (DTA) is a technique in which the temperature difference between a sample and an inert reference material is measured as a function of temperature. Peaks in the DTA curve indicate thermal events such as melting, crystallization, and other phase transitions.
While DTA data for this compound is not found in the search results, the thermal properties of a novel thiazolylazo reagent derived from 2-naphthol have been investigated using Differential Scanning Calorimetry (DSC), a related technique. d-nb.info The DSC curve for this compound showed a distinct endothermic peak corresponding to its melting point at 159.7 °C. d-nb.info A similar analysis of this compound would be expected to reveal a sharp endothermic peak at its melting point, providing information on its purity and thermal behavior.
Table 2: Illustrative Thermal Analysis Data for a 2-Naphthol Derivative
| Thermal Event | Temperature for 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol d-nb.info |
|---|---|
| Melting Point (Tfus) | 159.7 °C |
| Enthalpy of Fusion (ΔHfus) | 28.0 kJ mol-1 |
Microscopic and Elemental Characterization
Microscopic techniques are employed to visualize the surface morphology and topography of materials at high magnifications. When coupled with elemental analysis, these methods can provide comprehensive information about the physical and chemical characteristics of a sample.
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of the surface of a sample. It works by scanning the surface with a focused beam of electrons. The signals that derive from electron-sample interactions reveal information about the sample's surface topography, composition, and other properties such as electrical conductivity.
There are no specific SEM images or morphological descriptions for this compound in the available literature. However, SEM is a standard characterization technique for newly synthesized chemical compounds. For example, in the study of zeolite-containing materials used for the methylation of naphthalene, SEM was used to monitor the physico-chemical properties of the solids. researchgate.net An SEM analysis of crystalline this compound would provide valuable information about its crystal habit, particle size distribution, and surface features. The resulting micrographs would be instrumental in understanding the material's physical properties and in quality control applications.
Energy Dispersive X-ray Analysis (EDAX) for Elemental Composition
Energy Dispersive X-ray Analysis (EDAX), also known as Energy Dispersive X-ray Spectroscopy (EDS), is a powerful analytical technique used to determine the elemental composition of a sample. It operates by bombarding the sample with a focused beam of electrons, which excites atoms within the sample and causes them to emit characteristic X-rays. Each element possesses a unique atomic structure, resulting in a distinctive set of peaks in its X-ray emission spectrum, allowing for the identification and quantification of the elements present. This non-destructive technique provides qualitative and quantitative data on the elemental makeup of a material.
A study involving the synthesis and characterization of PTMN and its copper (II) and cobalt (II) complexes utilized EDAX to ascertain their chemical compositions. The analysis provides the weight percent (Wt%) and atomic percent (At%) of the key elements: Carbon (C), Nitrogen (N), Oxygen (O), and the respective metals in the complexes.
The elemental composition data for the PTMN ligand as determined by EDAX is presented below.
Table 1: Elemental Composition of 1-[(1-Phenyl-1H-tetrazol-5-ylimino)-methyl]-naphthalen-2-ol (PTMN) from EDAX Analysis
| Element | Weight % (Wt%) | Atomic % (At%) |
| C | 71.32 | 69.83 |
| N | 18.52 | 15.55 |
| O | 10.16 | 7.42 |
| Total | 100.00 | 100.00 |
This data confirms the presence of carbon, nitrogen, and oxygen in the synthesized ligand, which is consistent with its molecular structure. The technique is further applied to the metal complexes of PTMN to verify the incorporation of the metal ions.
The elemental analysis of the synthesized copper complex of PTMN is detailed in the following table.
Table 2: Elemental Composition of the Cu(II) Complex of PTMN from EDAX Analysis
| Element | Weight % (Wt%) | Atomic % (At%) |
| C | 50.45 | 56.12 |
| N | 13.04 | 12.44 |
| O | 14.99 | 12.55 |
| Cl | 12.98 | 4.88 |
| Cu | 8.54 | 4.01 |
| Total | 100.00 | 100.00 |
Similarly, the EDAX analysis for the cobalt complex provides the elemental breakdown, confirming the presence of cobalt.
Table 3: Elemental Composition of the Co(II) Complex of PTMN from EDAX Analysis
| Element | Weight % (Wt%) | Atomic % (At%) |
| C | 50.81 | 56.66 |
| N | 13.13 | 12.54 |
| O | 15.11 | 12.63 |
| Cl | 12.58 | 4.73 |
| Co | 8.37 | 3.44 |
| Total | 100.00 | 100.00 |
The EDAX results for these naphthalen-2-ol derivatives demonstrate the utility of the technique in confirming the elemental integrity of newly synthesized compounds. The experimentally determined weight and atomic percentages are crucial for verifying the successful synthesis and purity of the target molecules.
Biological and Pharmacological Research on 4 Methylnaphthalen 2 Ol and Its Derivatives
Antimicrobial Activities
Derivatives of 4-methylnaphthalen-2-ol have demonstrated notable efficacy against a range of microbial pathogens, including both bacteria and fungi. These findings highlight the potential of the naphthalen-2-ol core structure as a scaffold for the development of new antimicrobial agents.
Antibacterial Efficacy
The antibacterial properties of various naphthalene (B1677914) derivatives have been a subject of significant investigation. Studies have shown that modifications to the basic naphthol structure can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain Schiff base complexes derived from 2-naphthol (B1666908) have been synthesized and evaluated for their antibacterial action. One such study reported that a copper(II) complex of a Schiff base derived from 3-(-1-(4-methoxy-6-methyl)-2-pyrimidinylimino)methyl-2-napthol exhibited broad-spectrum antibacterial activity. journalirjpac.com The complex was effective against Enterococcus cloacae, Serratia liquefaciens, Staphylococcus aureus, Escherichia coli, Chromobacterium violaceum, Klebsiella sp., and Bacillus sp., with inhibitory zones ranging from 7.0 to 12.0 mm. journalirjpac.com
Furthermore, newly synthesized naphtho nih.govafribary.comnih.govtriazol-thiadiazin derivatives have shown good antimicrobial activity, with a higher inhibitory effect observed against Gram-positive bacteria. umsha.ac.ir The minimum inhibitory concentration (MIC) for these compounds against E. coli and P. aeruginosa was found to be in the range of 250 µg/mL. umsha.ac.ir Another study on 2-hydroxymethyl-1-naphthol (B11913058) diacetate (TAC) and its Mannich base derivatives also revealed potent antimicrobial activity against several bacterial strains, including Enterobacter cloacae, Klebsiella pneumonia, Proteus vulgaris, and Pseudomonas aeruginosa, with MIC values between 0.1 and 0.4 µM. nih.gov
Table 1: Antibacterial Activity of Selected Naphthalene Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC/Inhibition Zone) | Reference |
|---|---|---|---|
| Copper(II) complex of 3-(-1-(4-methoxy-6-methyl)-2-pyrimidinylimino)methyl-2-napthol | Enterococcus cloacae, Serratia liquefaciens, Staphylococcus aureus, Escherichia coli, Chromobacterium violaceum, Klebsiella sp., Bacillus sp. | 7.0-12.0 mm inhibition zone | journalirjpac.com |
| Naphtho nih.govafribary.comnih.govtriazol-thiadiazin derivatives | E. coli, P. aeruginosa | MIC: 250 µg/mL | umsha.ac.ir |
Antifungal Efficacy
In addition to their antibacterial properties, derivatives of naphthalen-2-ol have also been investigated for their antifungal potential. Azole derivatives incorporating a naphthalene ring have shown potent antifungal effects against both planktonic and biofilm forms of Candida species. nih.gov In one study, these derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.125 µg/ml against C. albicans and 0.0625 µg/ml against C. parapsilosis. nih.gov Some derivatives were also highly active against fluconazole-resistant clinical isolates of C. tropicalis and inhibited C. albicans biofilms at a concentration of 4 µg/ml. nih.gov
Research on 2-acyl-1,4-naphthohydroquinones, which are structurally related to this compound, has also been conducted. While these compounds were generally less potent than their benzohydroquinone analogs, some activity was observed. mdpi.com The study of N-(pyridinylmethyl)-naphthalen-1-amines, derivatives of the isomeric 1-naphthol, showed activity against several human opportunistic pathogenic fungi, including yeasts, hialohyphomycetes, and dermatophytes, with MIC values ranging from 25–32 μg/mL. nih.gov
Table 2: Antifungal Activity of Selected Naphthalene Derivatives
| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Azole derivatives with naphthalene | C. albicans | 0.125 µg/ml | nih.gov |
| Azole derivatives with naphthalene | C. parapsilosis | 0.0625 µg/ml | nih.gov |
| Azole derivatives with naphthalene | C. krusei | 2 µg/ml | nih.gov |
Anti-inflammatory Properties
Several derivatives of the naphthol scaffold have been synthesized and evaluated for their anti-inflammatory activities. These studies suggest that the naphthalene nucleus can serve as a valuable template for the design of novel anti-inflammatory agents.
Research on 2-substituted-1-naphthols has demonstrated their potential as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Certain derivatives showed preferential inhibition of COX-2 over COX-1. nih.gov The presence of a hydroxyl group at the C-1 position of the naphthalene nucleus was found to be crucial for this activity. nih.gov Another study on aminomethyl derivatives of 2-naphthol also indicated their potential as anti-inflammatory agents. afribary.com
Furthermore, methyl-1-hydroxy-2-naphthoate (MHNA), a novel naphthol derivative, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. nih.gov MHNA significantly suppressed the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the protein expression of inducible NO synthase (iNOS) and COX-2. nih.gov The mechanism of action was found to involve the suppression of NF-κB and MAPK signaling pathways. nih.gov Similarly, methyl 2-naphthoate (B1225688) derivatives isolated from Morinda officinalis have also exhibited inhibitory effects on NO production in LPS-stimulated macrophages, with IC50 values for the most active compounds being 41.9 and 26.2 μM. researchgate.net
Antioxidant Activity
A study on 18 synthetic naphthalene derivatives found that esterification of 1-naphthalene to 2-hydroxymethyl-1-naphthol diacetate (TAC) enhanced its antioxidant activity. researchgate.net This indicates that chemical modification of the naphthol core can modulate its antioxidant properties.
Anticancer Potential
The cytotoxic activity of various naphthalene derivatives against different cancer cell lines has been an active area of research, suggesting the potential of the this compound scaffold in the development of new anticancer agents.
A series of naphthalene-substituted benzimidazole (B57391) derivatives were synthesized and evaluated for their antiproliferative activities. acgpubs.org Compounds with a β-benzimidazolyl substituted naphthalene moiety demonstrated increased antiproliferative activity and selectivity toward the HepG2 (liver cancer) cell line compared to their α-substituted counterparts. acgpubs.org One of the 5-chlorobenzimidazole (B1584574) derivatives was identified as the most potent antiproliferative agent against HepG2 cancer cell lines, with an IC50 value of 0.078 µM, and it showed 32 times more selectivity toward the HepG2 cancer cell line compared to normal cells. acgpubs.org
Another study on aminobenzylnaphthols derived from 2-naphthol reported on their cytotoxic properties. Following a 72-hour treatment, the mean IC50 values in BxPC-3 (pancreatic cancer) cells ranged from 13.26 μM to 54.55 μM. nih.gov In the HT-29 (colon cancer) cell line, the IC50 values varied between 11.55 μM and 58.11 μM. nih.gov Furthermore, a Schiff base-metal complex, a Pd(II) complex of 3-(-1-(4-methoxy-6-methyl)-2-pyrimidinylimino)methyl-2-napthol, exhibited significant in-vitro anticancer activities against both 518A2 (melanoma) and HL-60 (leukemia) carcinomas with IC50 values of about 1.34 and 1.85 µM, respectively. journalirjpac.com
Table 3: Anticancer Activity of Selected Naphthalene Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 5-chlorobenzimidazole derivative of naphthalene | HepG2 (Liver Cancer) | 0.078 µM | acgpubs.org |
| Aminobenzylnaphthol derivative (MMZ-45AA) | BxPC-3 (Pancreatic Cancer) | 13.26 μM | nih.gov |
| Aminobenzylnaphthol derivative (MMZ-140C) | HT-29 (Colon Cancer) | 11.55 μM | nih.gov |
| Pd(II) complex of 3-(-1-(4-methoxy-6-methyl)-2-pyrimidinylimino)methyl-2-napthol | 518A2 (Melanoma) | 1.34 µM | journalirjpac.com |
Enzyme Inhibition Studies
The ability of naphthalene derivatives to inhibit specific enzymes is closely linked to their observed biological activities, particularly their anti-inflammatory effects.
As mentioned in the anti-inflammatory section, 2-substituted-1-naphthols have been identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory cascade. nih.gov The IC50 values for the most potent 2-(aryl-methyl)-1-naphthols were in the range of 0.01-0.2 µM. nih.gov These compounds also demonstrated inhibition of bovine seminal vesicle cyclooxygenase. nih.gov Structure-activity relationship studies indicated that the inhibition was specific to the enzyme rather than a non-specific antioxidant effect. nih.gov
Furthermore, the study on 2-substituted-1-naphthol derivatives as inhibitors of cyclooxygenase I and II revealed that several compounds preferentially inhibited COX-2. nih.gov This selective inhibition is a desirable characteristic for anti-inflammatory drugs as it can reduce gastrointestinal side effects associated with non-selective COX inhibitors.
Biological Activity of Metal Complexes Derived from Naphthol Ligands
The incorporation of metal ions into complexes with ligands derived from naphthols, including structures related to this compound, has been shown to significantly enhance or modify their biological activities. Research has demonstrated that these metal complexes often exhibit superior potency compared to the free ligands, particularly in antimicrobial and anticancer applications. nih.govjetir.org
The coordination of metal ions like copper(II), nickel(II), cobalt(II), and zinc(II) with naphthol-derived ligands, such as Schiff bases or pyrazoline derivatives containing a naphthyl moiety, can lead to potent antibacterial and antifungal agents. researchgate.netresearchgate.net For instance, copper(II) complexes of naphthyl pyrazole (B372694) ligands have demonstrated effectiveness against various bacteria. nih.gov The enhanced biological action is often attributed to the chelation theory, where the metal ion reduces the polarity of the ligand, thereby increasing its lipophilicity and facilitating its penetration through the lipid membranes of microorganisms. nih.gov
Studies on copper(II) complexes with Schiff bases derived from halogenated 2-naphthol derivatives have revealed promising antidiabetic and antioxidant activities. rsc.org These complexes have shown significant inhibitory effects on enzymes like α-amylase and α-glucosidase, alongside notable antioxidant potential in various assays. rsc.org Similarly, metal complexes with ligands based on naphthalene acetic acids have been investigated for their diverse biological properties. mdpi.comresearchgate.net The coordination of the metal to the naphthyl derivative can result in varied geometries, such as square planar or octahedral, which influences their biological efficacy. researchgate.netnih.gov Research indicates that the synergistic action between the metal ion and the naphthol-based ligand is crucial for the observed enhancement in biological activity. nih.gov
| Ligand Type | Metal Ion(s) | Observed Biological Activity | Reference(s) |
| Naphthyl Pyrazole | Copper(II) | Antibacterial | nih.gov |
| Naphthyl Pyrazoline | Cu(II), Co(II), Ni(II), Zn(II) | Antibacterial | researchgate.net |
| Halogenated Naphthol Schiff Base | Copper(II) | Antidiabetic, Antioxidant, Antibacterial | rsc.org |
| Naphthylhydrazone | Copper(II), Nickel(II) | Antibacterial, Antifungal | nih.gov |
| Naphthol Schiff Base | Zirconium(IV), Cadmium(II), Iron(III) | Antibacterial, Antifungal | doaj.org |
Structure-Activity Relationship (SAR) Studies in Naphthol Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of naphthol analogues, including derivatives of this compound, influences their biological activity. These studies guide the design of new compounds with improved potency and selectivity.
In the realm of anticancer research, SAR studies on naphthoquinone-naphthol derivatives have highlighted the importance of the substitution pattern on the quinone ring for antiproliferative activity. nih.gov For example, the introduction of an oxopropyl group at the ortho-position of the quinone moiety in a naphthoquinone-naphthol skeleton was found to significantly enhance inhibitory effects against colon and non-small cell lung cancer cell lines. nih.gov For 1,4-naphthoquinone (B94277) analogues, substitutions at either the R² or R³ position generally increase antiproliferative activity, while di-substitution at both positions tends to decrease it. nih.gov
SAR studies have also been crucial in developing inhibitors for other biological targets. For instance, research on inhibitors of human equilibrative nucleoside transporters (ENTs) based on a naphthalen-2-yl-containing scaffold revealed that the naphthalene moiety is essential for inhibitory activity. polyu.edu.hkpolyu.edu.hk Replacing the naphthalene ring with a benzene (B151609) ring abolished the effects on both ENT1 and ENT2, demonstrating the critical role of the larger aromatic system in binding and inhibition. polyu.edu.hkpolyu.edu.hk
Furthermore, investigations into naphthalene-based inhibitors of sphingosine (B13886) kinase 2 (SphK2) have provided insights into the molecular features that govern isoform selectivity. nih.gov The substitution pattern on the naphthalene ring plays a key role in the compound's ability to inhibit the enzyme. Similarly, SAR studies on amidoalkyl naphthols have identified them as a class of compounds with diverse biological properties, including antibacterial and antioxidant activities. mdpi.com The nature and position of substituents on both the naphthalene ring and the amide portion are critical determinants of their biological effects. mdpi.com In the development of antituberculosis agents, analogues of the drug bedaquiline, which contains a naphthalene unit, have been studied. Replacing the naphthalene with other bicyclic heterocycles showed that a certain level of lipophilicity, provided by the bicyclic system, is necessary to retain potent activity against Mycobacterium tuberculosis. nih.gov
| Naphthol Analogue Class | Key SAR Finding | Target/Activity | Reference(s) |
| Naphthoquinone-Naphthol Derivatives | Substitution at the ortho-position of the quinone group enhances activity. | Anticancer | nih.gov |
| 1,4-Naphthoquinone Analogues | Mono-substitution at R² or R³ increases activity; di-substitution decreases it. | Anticancer | nih.gov |
| Naphthalen-2-yl-1,3,5-triazin-2-amine Analogues | The naphthalene moiety is essential for inhibitory activity compared to a benzene ring. | ENT Inhibition | polyu.edu.hkpolyu.edu.hk |
| Amidoalkyl Naphthols | The nature and position of substituents dictate antibacterial and antioxidant effects. | Antibacterial, Antioxidant | mdpi.com |
| Naphthalene-based Bedaquiline Analogues | A certain level of lipophilicity in the bicyclic ring system is required for potent activity. | Antituberculosis | nih.gov |
Applications in Advanced Materials Science and Industrial Chemistry
Nonlinear Optical (NLO) Materials Development
Organic materials with nonlinear optical (NLO) properties are of significant interest for applications in photonics and optoelectronics, including optical data storage, optical communication, and laser technologies. jhuapl.eduresearchgate.net The NLO response in organic molecules often arises from conjugated π-electron systems that can be influenced by electron donor and acceptor groups. While direct studies on 4-Methylnaphthalen-2-ol are limited, research on closely related naphthalen-2-ol derivatives demonstrates the potential of this molecular scaffold in NLO materials.
A study on 1-((E)-(4-methoxyphenylimino)methyl)naphthalen-2-ol (E4MMN), a derivative of naphthalen-2-ol, has provided significant insights into the NLO capabilities of this class of compounds. proquest.com
Second Harmonic Generation (SHG) is a nonlinear optical process where photons interacting with a nonlinear material are effectively "combined" to form new photons with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. Materials exhibiting SHG are crucial for developing frequency-doubling lasers and other photonic devices.
The Kurtz-Perry powder technique confirmed that the related compound, E4MMN, exhibits second-order nonlinear optical behavior, a prerequisite for SHG. proquest.com This suggests that the naphthalen-2-ol framework, when appropriately functionalized, can be engineered to create crystalline structures that lack centrosymmetry, a key requirement for observing second-order NLO effects like SHG. rsc.org The presence of the methyl group in this compound could influence the crystal packing and electronic properties, potentially leading to materials with significant SHG efficiency.
Optical limiters are materials that exhibit a decrease in transmittance as the intensity of incident light increases. This property is vital for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. The mechanism often involves processes like two-photon absorption or reverse saturable absorption.
The naphthalen-2-ol derivative E4MMN has demonstrated notable optical limiting capabilities. proquest.com Z-scan analysis revealed that its optical limiting behavior stems from a reverse saturable absorption pattern, which is attributed to a two-photon absorption process. proquest.com This derivative possesses a high nonlinear absorption coefficient and a low onset optical limiting threshold, indicating its suitability for developing optical limiting devices. proquest.com
| Property | Value | Significance |
|---|---|---|
| Nonlinear Absorption Coefficient (β) | 2.40 × 10⁻¹⁰ m/W | Indicates strong nonlinear absorption. proquest.com |
| Onset Optical Limiting Threshold | 1.22 × 10¹² W/m² | A low threshold is desirable for practical optical limiting applications. proquest.com |
Organic materials are increasingly being investigated for a wide range of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors, due to their potential for low-cost fabrication and mechanical flexibility. acs.org The charge transport and photophysical properties of a material are critical for its performance in these applications.
The demonstrated NLO properties of the naphthalen-2-ol scaffold suggest its potential utility in optoelectronics. proquest.com Materials with strong second-order nonlinearity can be used in electro-optic modulators, which are fundamental components in optical communications. While specific applications of this compound in optoelectronics have not been extensively detailed, its aromatic nature suggests it could serve as a building block for larger, more complex organic semiconductors.
Dye and Pigment Applications
The naphthalene (B1677914) ring is a core component in many synthetic dyes. The hydroxyl group in naphthols acts as a powerful auxochrome, enhancing the color and facilitating the attachment of the dye to fabrics.
Azo dyes represent the largest and most versatile class of commercial dyes, characterized by the presence of one or more azo groups (-N=N-). icrc.ac.ir They are synthesized via a two-step process:
Diazotization : An aromatic primary amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. wpmucdn.comunb.ca
Azo Coupling : The diazonium salt then acts as an electrophile and reacts with a coupling component, such as a phenol (B47542) or another aromatic amine. cuhk.edu.hk
This compound can serve as an excellent coupling component in this reaction. The hydroxyl group activates the naphthalene ring, directing the diazonium salt to couple predominantly at the C1 position. The specific amine used for the diazonium salt and the structure of the coupling component (in this case, this compound) determine the final color of the dye. cuhk.edu.hk
Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. Compounds with a naphthalene core are known to be fluorescent, and their emission properties can be tuned by the introduction of various functional groups.
| Compound | Solvent | Fluorescence Lifetime (ns) |
|---|---|---|
| NC-4 (Parent Compound) | DMSO | 0.49 |
| H₂O | - | |
| NC-4-F (Fluoro-derivative) | DMSO | 1.18 |
| H₂O | - | |
| NC-4-Br (Bromo-derivative) | DMSO | 4.64 |
| H₂O | ~6.0 |
Precursors and Building Blocks in Organic Synthesis
This compound, also known as 4-methyl-2-naphthol, is a valuable intermediate and building block in organic synthesis. Its bifunctional nature, combining an aromatic naphthalene core with a reactive hydroxyl group, allows for a wide range of chemical transformations. The naphthalene scaffold provides a rigid, planar structure that is desirable in the synthesis of dyes, electronic materials, and pharmacologically active molecules, while the hydroxyl group serves as a handle for various functionalization reactions.
One of the direct and documented applications of this compound is its role as a precursor in the synthesis of quinones. Specifically, it can be oxidized to form 4-methylnaphthalene-1,2-dione, a compound belonging to the naphthoquinone class, which is a core structure in many bioactive molecules.
The utility of this compound as a building block can be further understood by examining the extensive chemistry of its parent compound, 2-naphthol (B1666908). The principles and reactions applied to 2-naphthol are generally applicable to its methylated derivative. The naphthol moiety is a key component in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form complex products. A prominent example is the Betti reaction or similar Mannich-type reactions, where a naphthol, an aldehyde, and an amine (or amide) condense to form 1-aminoalkyl or 1-amidoalkyl naphthol derivatives. ijsr.net These products are not only significant for their potential biological activities but also serve as versatile intermediates themselves. ijsr.net For instance, amidoalkyl naphthols can be transformed into valuable 1,3-oxazine heterocyclic structures through intramolecular cyclization. ijsr.net
Furthermore, the hydroxyl group of the naphthol can be converted into other functional groups to access a different class of intermediates. For example, through processes like the Bucherer reaction, 2-naphthols can be converted to 2-naphthylamines. nih.gov These amines are crucial precursors for the synthesis of more complex heterocyclic systems, including aza-steroids. nih.gov
Another advanced application of the naphthol scaffold is in asymmetric synthesis, specifically through catalytic hydroxylative dearomatization. google.com In this process, 2-naphthol derivatives are oxidized using a chiral catalyst to produce optically active ortho-quinols. google.com These products are valuable chiral building blocks and are key structures in bioactive natural products like lacinilene derivatives. google.com This demonstrates the potential of this compound to serve as a precursor for complex, stereochemically defined molecules.
The following table summarizes the key synthetic applications where this compound or its parent scaffold, 2-naphthol, are employed as foundational building blocks.
| Application Type | Reactants | Product Class | Significance of Product |
| Oxidation | This compound, Oxidizing Agent | 4-methylnaphthalene-1,2-dione | Core structure of bioactive naphthoquinones |
| Multicomponent Reaction (e.g., Betti) | Naphthol, Aldehyde, Amide/Amine | 1-Amidoalkyl-2-naphthols | Biologically active compounds, precursors to 1,3-oxazines ijsr.net |
| Functional Group Interconversion | 2-Naphthol, Sulfite/Ammonia (Bucherer reaction) | 2-Naphthylamine | Intermediate for complex heterocycles nih.gov |
| Asymmetric Dearomatization | 2-Naphthol derivative, Oxidant, Chiral Catalyst | Chiral ortho-quinols | Building blocks for bioactive natural products (e.g., Lacinilenes) google.com |
Catalytic Applications
A thorough review of the scientific literature indicates that this compound is primarily utilized as a reactant, precursor, or building block in organic synthesis rather than for its own catalytic properties. There are no significant reports of this specific compound being employed as a catalyst in chemical transformations. While structurally related compounds, such as certain binaphthol derivatives, are famous for their role as ligands in asymmetric catalysis, this catalytic application is not a documented feature of this compound itself. mdpi.com Research in organocatalysis often focuses on molecules with specific functional groups capable of activating substrates, and the simple phenolic nature of this compound does not lend itself to the common modes of organocatalytic activation without further modification.
Environmental Chemistry and Analytical Methodologies for Naphthol Compounds
Environmental Implications of Naphthalene (B1677914) Derivatives
Naphthalene and its derivatives, including methylnaphthalenes and naphthols, are introduced into the environment from both natural and anthropogenic sources. epa.govnih.gov Major anthropogenic sources include the incomplete combustion of organic materials such as coal, oil, gasoline, and wood. nih.gov Industrial processes, the use of fossil fuels, and volatilization from consumer products like moth repellents contribute significantly to their environmental release. epa.govnih.gov In 2002, environmental releases of naphthalene in the U.S. were estimated at 2.07 million pounds to the air and 0.37 million pounds to land from industrial sources alone. nih.gov
Once in the environment, the fate of these compounds is governed by their physical and chemical properties. Naphthalene and methylnaphthalenes are characterized by low water solubility and moderate volatility, which allows them to partition between air, water, and soil compartments. epa.govnih.gov They can be transported over long distances in the atmosphere. Due to their lipophilic nature, they have a tendency to adsorb to organic matter in soil and sediment and can bioaccumulate in organisms. epa.gov
The primary route of exposure for the general population is through the inhalation of contaminated air, particularly indoor air where sources like tobacco smoke and certain consumer products can elevate concentrations. epa.govnih.gov The toxicological profiles of naphthalene and its methylated analogs indicate that the respiratory tract is a primary target for adverse health effects. cdc.gov Animal studies have demonstrated that chronic inhalation can lead to inflammation and lesions in the nasal passages. cdc.gov While specific data for 4-Methylnaphthalen-2-ol is scarce, its structural similarity to other naphthalene derivatives suggests it would share similar environmental pathways and potential for ecological and health impacts.
Development of Analytical Methods for Detection and Quantification
Accurate detection and quantification of naphthalene derivatives in complex environmental matrices such as water, soil, and air are essential for monitoring their presence and assessing exposure risks. Various analytical techniques have been developed and refined for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and applicability.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of naphthalene and its derivatives. Reversed-phase HPLC, often coupled with fluorescence or ultraviolet (UV) detectors, is commonly employed for the analysis of these compounds in environmental samples. sielc.com
The development of an HPLC method involves optimizing several key parameters to achieve effective separation of the target analytes from matrix interferences. The choice of a stationary phase, typically a C18 column, provides the necessary hydrophobicity to retain the aromatic analytes. The mobile phase composition, usually a mixture of acetonitrile (B52724) or methanol (B129727) and water, is adjusted to control the retention and elution of the compounds. sielc.com Gradient elution, where the mobile phase composition is changed during the analysis, is often used to separate a wide range of PAHs and their derivatives with varying polarities in a single run. Fluorescence detection is particularly advantageous for many PAHs and their hydroxylated metabolites due to their native fluorescence, offering high sensitivity and selectivity.
Below is a table summarizing typical HPLC conditions used for the analysis of naphthalene-related compounds, which could be adapted for this compound.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detector | Fluorescence (FLD) or UV-Vis Diode Array (DAD) |
| Excitation λ (FLD) | ~220-280 nm |
| Emission λ (FLD) | ~320-350 nm |
| Injection Volume | 10 - 100 µL |
This table presents a generalized summary of HPLC conditions for naphthalene derivatives; specific parameters may vary based on the exact analytes and sample matrix.
Electrochemical methods offer a highly sensitive and often low-cost alternative for the detection of naphthol compounds. These techniques are based on the electrochemical oxidation of the hydroxyl group on the naphthalene ring. The development of advanced electrode materials has been a key focus in enhancing the performance of these sensors.
Electrochemical sensors for naphthols typically utilize a modified glassy carbon electrode (GCE). The surface of the GCE is modified with various nanomaterials, such as graphene, carbon nanotubes, or metal-organic frameworks (MOFs), to increase the electrode's surface area and catalytic activity, thereby improving the sensitivity and selectivity of the detection. nih.govup.ac.za
Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to measure the electrochemical response. DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution of oxidation peaks. The performance of these sensors is evaluated based on their linear response range, limit of detection (LOD), repeatability, and selectivity against potential interfering substances. nih.gov For instance, a sensor for 4-chlorophenol (B41353) and 4-nitrophenol (B140041) demonstrated detection limits in the micromolar range (0.062 µM and 0.11 µM, respectively). rsc.org
The table below highlights the performance of various electrochemical sensors developed for phenolic compounds, illustrating the potential of this approach for this compound.
| Electrode Modification | Analyte | Linear Range (µM) | Limit of Detection (LOD) (µM) |
| g-C₃N₄@ND-COOH@MoSe₂/GCE | Melphalan | 0.5 - 12.5 | 0.03 |
| Ti₃C₂Tₓ MXene | 4-Chlorophenol | 0.1 - 20.0 | 0.062 |
| Ti₃C₂Tₓ MXene | 4-Nitrophenol | 0.5 - 25.0 | 0.11 |
Data compiled from studies on various phenolic compounds to demonstrate the capabilities of electrochemical sensors. nih.govrsc.org
Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for the structural characterization and identification of naphthalene derivatives. These methods provide a molecular fingerprint based on the vibrational modes of the molecule.
FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different functional groups and structural features. For naphthalene derivatives, characteristic bands include O-H stretching for the hydroxyl group, C-H stretching for the aromatic ring, and C=C stretching vibrations within the naphthalene ring system. nih.govupi.eduresearchgate.net The region from 1600 to 1450 cm⁻¹ is typically associated with aromatic C=C stretching, while C-H out-of-plane bending vibrations below 900 cm⁻¹ can be indicative of the substitution pattern on the aromatic ring. upi.edu
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. When photons interact with a molecule, they can gain or lose energy, resulting in a shift in the wavelength of the scattered light. This shift corresponds to the vibrational energy levels of the molecule. Raman spectra also provide information about the molecular structure. Aromatic ring vibrations, such as the ring breathing mode, often produce strong and sharp signals in the Raman spectrum, making it particularly useful for identifying aromatic compounds. nih.govmdpi.com
The table below lists some characteristic vibrational frequencies for naphthalene and related structures, which are useful for the spectroscopic identification of compounds like this compound.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | FTIR & Raman |
| Aliphatic C-H Stretch (Methyl) | 2975 - 2850 | FTIR & Raman |
| Aromatic C=C Stretch | 1620 - 1570 | FTIR & Raman |
| C-O Stretch (Phenolic) | 1260 - 1180 | FTIR |
| Aromatic Ring Breathing | ~1380 | Raman |
| C-H Out-of-Plane Bend | 900 - 700 | FTIR |
This table provides a general guide to characteristic vibrational frequencies for naphthalene-type structures. nih.govupi.eduresearchgate.netmdpi.com
Future Directions and Research Perspectives for 4 Methylnaphthalen 2 Ol
The scientific inquiry into 4-methylnaphthalen-2-ol and its related naphthol derivatives is entering a dynamic new phase. While the foundational chemical properties of this compound are established, its true potential as a molecular backbone for innovation is just beginning to be explored. Future research is poised to expand upon its known attributes, leveraging advanced chemical and computational strategies to unlock new applications in medicine and materials science. The following sections outline the key prospective avenues of research that are anticipated to define the next chapter in the scientific journey of this versatile compound.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-Methylnaphthalen-2-ol with high purity?
- Methodological Answer : Synthesis typically involves coupling reactions or hydroxylation of naphthalene derivatives. For example, propargyl bromide can react with naphthol derivatives in DMF using K₂CO₃ as a base, followed by TLC monitoring (n-hexane:ethyl acetate, 9:1) to track progress . Catalytic conditions (e.g., temperature control) are critical to avoid side reactions and ensure regioselectivity, as seen in analogous naphthol syntheses . Post-reaction purification via ethyl acetate extraction and drying over anhydrous Na₂SO₄ is recommended .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use HP-5MS or CP-Sil 5 CB columns for retention time and fragmentation pattern analysis .
- Nuclear Magnetic Resonance (NMR) : Compare chemical shifts (¹H/¹³C) to structurally resolved analogs, such as cis-2-(4-Methoxyphenyl)-4-methyl-1,2-dihydronaphthalen-1-ol, which has been validated via X-ray crystallography .
- Infrared (IR) Spectroscopy : Identify hydroxyl (OH) and methyl (CH₃) stretches in the 3200–3600 cm⁻¹ and 2850–2960 cm⁻¹ ranges, respectively .
Advanced Research Questions
Q. How can researchers address low yields in diazo-coupling reactions involving this compound?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., over-oxidation or steric hindrance). Optimize reaction conditions by:
- Controlling pH : Maintain mildly basic conditions to stabilize diazonium intermediates .
- Stepwise reagent addition : Add reagents like thionyl chloride slowly under cooling to prevent decomposition of reactive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
Q. What strategies resolve contradictions in stereochemical outcomes during derivatization of this compound?
- Methodological Answer : Conflicting stereochemical results may arise from dynamic equilibria or competing reaction pathways. Address this by:
- Chiral chromatography : Separate enantiomers using columns like Chiralcel OD-H .
- Crystallographic validation : Resolve ambiguous NMR/GC data with single-crystal X-ray diffraction, as demonstrated for cis-2-(4-Methoxyphenyl)-4-methyl-1,2-dihydronaphthalen-1-ol .
- Computational modeling : Compare experimental data with DFT-calculated steric and electronic profiles of possible stereoisomers .
Q. How should researchers reconcile discrepancies in analytical data (e.g., GC vs. HPLC purity results)?
- Methodological Answer : Discrepancies often reflect differences in detection limits or matrix effects.
- Cross-validate methods : Run parallel analyses using GC (SE-30 column) and HPLC (C18 reverse-phase) to identify co-eluting impurities .
- Spike-and-recovery experiments : Add known standards to assess interference from byproducts .
- Statistical analysis : Apply ANOVA to evaluate systematic errors across datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
